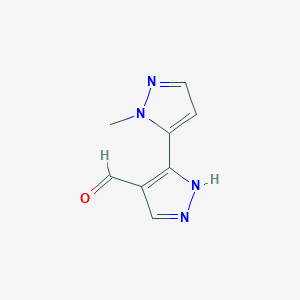

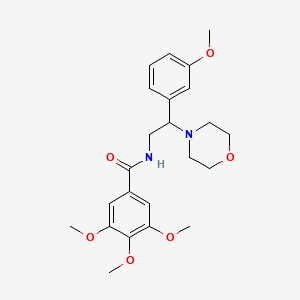

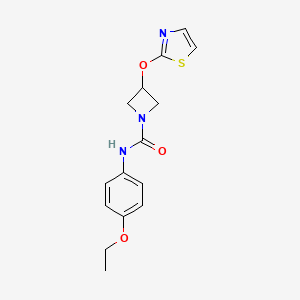

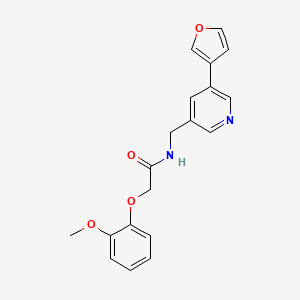

3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid” is a solid substance . It has an empirical formula of C7H8N2O2 and a molecular weight of 152.15 . Another similar compound, “3-(1-methyl-1H-pyrazol-5-yl)propanoic acid”, has a molecular weight of 154.17 .

Synthesis Analysis

In a study, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs). These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .

Molecular Structure Analysis

The molecular structure of “3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid” can be represented by the SMILES string CN1N=CC=C1/C=C/C(O)=O . The InChI code for this compound is 1S/C7H8N2O2/c1-9-6(4-5-8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+ .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

A series of new 1,2,3-triazolyl pyrazole derivatives synthesized via the Vilsmeier–Haack reaction approach exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds, characterized by various spectroscopic methods, showed promising inhibition of E. coli MurB enzyme, comparable with the standard drug Ciproflaxin, suggesting potential as good inhibitors of bacterial growth (Bhat et al., 2016).

Antioxidant and Antihyperglycemic Agents

Compounds synthesized from pyrazole-4-carbaldehyde derivatives have shown significant DPPH radical scavenging activity, ferrous ion chelating ability, and reductive capability. Selected compounds also exhibited notable antihyperglycemic activity against Streptozotocin–nicotinamide-induced adult Wistar rats, highlighting their potential as antioxidant and antihyperglycemic agents (Kenchappa et al., 2017).

Anticonvulsant and Analgesic Activities

The design and synthesis of new compounds starting from pyrazole-4-carbaldehyde, utilizing the Knoevenagel condensation reaction, yielded molecules with potent anticonvulsant and analgesic activities. The structure-activity relationships among these compounds were explored, with some displaying significant efficacy in in vivo models without displaying toxicity (Viveka et al., 2015).

Synthesis of Novel Heterocycles

Utilizing 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a precursor, a series of novel heterocycles were synthesized by facile reactions. These structures, confirmed by various spectroscopic methods, represent a significant contribution to the field of organic synthesis and could serve as intermediates for further chemical transformations (Baashen et al., 2017).

Plant Growth Promoting Effects

The synthesis of novel quinolinyl chalcones from pyrazole-4-carbaldehyde derivatives and their evaluation on plant growth showed positive effects on selective crops. These findings indicate the potential agricultural applications of such compounds, demonstrating their utility beyond pharmaceuticals (Hassan et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(2-methylpyrazol-3-yl)-1H-pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-12-7(2-3-10-12)8-6(5-13)4-9-11-8/h2-5H,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXUUKWXZXBUIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=C(C=NN2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

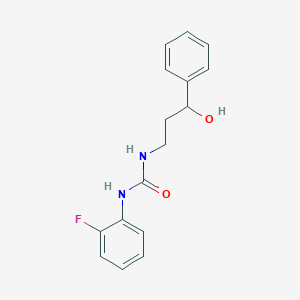

![(E)-3-(4-ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2844182.png)

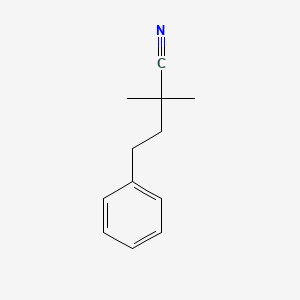

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2844203.png)